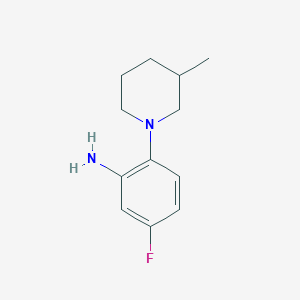

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Synthesis and Biological Sciences

The introduction of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. ossila.com This is due to the unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond. The incorporation of fluorine can profoundly influence a molecule's properties in several ways:

Binding Affinity: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets like proteins and enzymes. researchgate.net

Lipophilicity and Permeability: The strategic placement of fluorine can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor in its ability to cross cell membranes and be absorbed by the body. mdpi.com

Conformational Control: The size of fluorine is only slightly larger than hydrogen, allowing it to act as a bioisostere for a hydrogen atom but with distinct electronic effects that can lock the molecule into a specific, more active conformation.

These attributes have made fluorinated heterocycles indispensable in the development of drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. ossila.comresearchgate.net The synthesis of these compounds, however, can be challenging, requiring specialized fluorinating agents and reaction conditions. mdpi.com

The Aniline-Piperidine Scaffold as a Privileged Structure in Drug Discovery Research

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govacs.org These scaffolds serve as versatile templates for the development of new drugs, allowing chemists to create large libraries of compounds with diverse biological activities by making small modifications to the core structure. nih.govijcce.ac.ir

The aniline-piperidine motif is a classic example of a privileged structure. bldpharm.com Aniline (B41778), a benzene (B151609) ring with an attached amino group, is a common building block in pharmaceuticals due to its versatile chemical reactivity and ability to participate in hydrogen bonding. Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is one of the most prevalent heterocyclic rings found in FDA-approved drugs and natural alkaloids. bldpharm.com Its derivatives are employed in a vast array of pharmaceuticals, including analgesics, antihistamines, and central nervous system modulators. bldpharm.com

When combined, the aniline-piperidine scaffold offers a robust framework that can be readily functionalized to optimize binding to specific targets and fine-tune pharmacological properties. This structural combination is found in numerous active pharmaceutical ingredients, highlighting its importance and success in drug discovery.

Positioning of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline within the Scope of Fluorinated Piperidine-Aniline Derivatives

This compound is a specific chemical entity that embodies the principles discussed above. It integrates the key features of a fluorinated aromatic system with the privileged aniline-piperidine scaffold.

| Property | Data |

| Compound Name | This compound |

| Molecular Formula | C₁₂H₁₇FN₂ |

| CAS Number | 869943-95-3 |

| Structure | A fluorinated aniline ring linked to a 3-methylpiperidine (B147322) group. |

While extensive, specific research on this compound itself is not widely published in top-tier academic journals, its structure strongly suggests its role as a valuable chemical intermediate or building block. ossila.com Fluorinated anilines are frequently used in the synthesis of active pharmaceutical ingredients, particularly in the development of kinase inhibitors for cancer therapy and antiviral compounds. ossila.comnih.govijcce.ac.ir

The specific arrangement of the fluorine atom, the aniline nitrogen, and the piperidine ring in this molecule provides a precise three-dimensional architecture. The methyl group on the piperidine ring introduces a chiral center, which can be crucial for achieving stereospecific interactions with biological targets. It is positioned as a key reactant for the synthesis of more complex molecules, where each component of its structure—the fluorine for metabolic stability and electronic modulation, the aniline for further chemical elaboration, and the methyl-piperidine for conformational rigidity and target interaction—plays a critical role in the design of new therapeutic agents. Its utility is likely found in proprietary drug discovery programs, where it serves as a precursor to patented lead compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(3-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHWGHJBQPQAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Elucidating the Influence of Fluoro-Substitution Position on Molecular Interactions and Biological Activity

The introduction of a fluorine atom to the aniline (B41778) ring significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability, all of which can modulate biological activity. The position of the fluorine substituent is paramount in determining its effect on molecular interactions.

Research on related fluorinated aromatic compounds has shown that fluorine substitution can alter the charge distribution across the ring, influencing hydrogen bond donating and accepting capabilities. A fluorine atom at the 5-position, as in the title compound, exerts a strong electron-withdrawing inductive effect. This can influence the pKa of the aniline nitrogen, potentially affecting its interaction with target proteins. While specific binding data for 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline is not publicly available, studies on analogous systems, such as kinase inhibitors, have demonstrated that fluorination of the aniline ring can lead to enhanced potency and selectivity. For instance, in a series of VEGFR-2 kinase inhibitors, the introduction of a 2,4-difluoro-phenylamino group was a key discovery leading to potent compounds. nih.gov

The fluorine atom can also participate in favorable orthogonal multipolar interactions with protein residues, such as backbone carbonyls, contributing to binding affinity. The specific nature of these interactions is highly dependent on the topology of the target's binding site.

Impact of Methyl Substitution on the Piperidine (B6355638) Ring on Conformational Preferences and Ligand Efficiency

The methyl group at the 3-position of the piperidine ring plays a crucial role in defining the conformational preferences of the molecule and can significantly impact ligand efficiency. The piperidine ring can adopt various conformations, with the chair form being the most stable. A substituent on the ring can exist in either an axial or equatorial position.

Modulatory Effects of Substituents on Aniline Moiety on Target Binding

While the primary focus is on this compound, understanding the effects of other substituents on the aniline moiety provides a broader context for its SAR. The aniline nitrogen and the aromatic ring are key points for interaction with biological targets.

Modifications to the aniline ring can influence:

Hydrogen Bonding: The primary amine is a crucial hydrogen bond donor. Substituents that alter its electronic properties can modulate the strength of these interactions.

Hydrophobic Interactions: The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with the target protein.

Steric Complementarity: The size and shape of substituents dictate how well the molecule fits into the binding pocket of a target.

In various medicinal chemistry programs, substitution on the aniline ring of related scaffolds has been shown to be a powerful strategy for optimizing potency and selectivity. For example, in a series of Mer/c-Met dual inhibitors, various substitutions on a 2-substituted aniline core were explored to enhance biological activity. mdpi.com

Conformational Analysis of this compound and Derivatives

As discussed, the 3-methylpiperidine (B147322) ring likely adopts a chair conformation with the methyl group in an equatorial position to minimize steric strain. nih.gov The orientation of the entire piperidine ring relative to the aniline plane is also critical. Studies on N-aryl piperidines have shown that the energy barrier to rotation around the C-N bond can be influenced by substituents on both rings.

Computational modeling and experimental techniques like NMR spectroscopy are often employed to determine the preferred conformations of such molecules. Understanding the conformational landscape is essential for rational drug design, as it allows for the design of molecules that are pre-organized to adopt the bioactive conformation required for target binding.

Rational Design Principles for Enhanced Target Selectivity and Potency

The principles of rational drug design aim to systematically modify a lead compound to improve its therapeutic properties. For this compound and its analogs, several strategies can be employed to enhance target selectivity and potency.

Key Design Principles:

| Principle | Rationale | Example Application |

| Exploiting Unique Binding Pockets | Designing substituents that can form specific interactions with non-conserved residues in the target's binding site to achieve selectivity over related targets. | Adding a bulky group that fits into a specific hydrophobic pocket of the intended target but clashes with the binding site of off-targets. |

| Modulating Physicochemical Properties | Fine-tuning properties like lipophilicity and pKa to improve cell permeability, reduce off-target effects, and enhance oral bioavailability. | The introduction of the fluorine atom in the title compound is a classic example of this principle. |

| Conformational Restriction | Introducing structural constraints to lock the molecule in its bioactive conformation, which can lead to an increase in potency and selectivity. | Incorporating a rigid ring system or introducing intramolecular hydrogen bonds. |

| Structure-Based Drug Design (SBDD) | Utilizing the 3D structure of the target protein to design molecules that fit perfectly into the active site and make optimal interactions. | Docking studies to predict the binding mode of analogs and guide the design of new compounds with improved binding affinity. |

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop optimized drug candidates. rsc.orgnih.govmdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. nih.govchemrxiv.org DFT studies can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgscispace.com The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capability. chemrxiv.org The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. scispace.com

For a molecule like 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline, DFT calculations would likely be employed to understand how the fluorine and 3-methylpiperidine (B147322) substituents modulate the electron distribution on the aniline (B41778) ring. chemrxiv.org These calculations can predict sites susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its reactivity in chemical syntheses and biological systems. scispace.com While specific DFT studies on this exact molecule are not widely published, analogous studies on fluoroaniline (B8554772) derivatives are common. chemrxiv.org

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.6 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is extensively used in drug discovery to simulate the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.govresearchgate.net The primary goal of molecular docking is to predict the binding mode and affinity, often represented by a docking score, which can help in identifying potential drug candidates. researchgate.netresearchgate.net

In the context of this compound, molecular docking simulations could be employed to screen its binding affinity against various therapeutic targets. For instance, similar fluoroaniline and piperidine-containing compounds have been investigated as inhibitors for targets like B-raf protein and Mer-tyrosine kinase (MERTK) in cancer research. nih.govresearchgate.net A docking study would involve preparing the 3D structure of the compound and docking it into the active site of a target protein to analyze potential interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding stability. scispace.com

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | ASP 184 | Hydrogen Bond with aniline NH2 |

| LEU 83 | Hydrophobic interaction with piperidine (B6355638) ring | ||

| Kinase Y | -7.2 | GLU 120 | Hydrogen Bond with fluorine atom |

| PHE 182 | Pi-stacking with aniline ring |

In Silico Prediction of Molecular Stability and Lipophilicity (e.g., cLogP) as Design Parameters

In silico tools are crucial for predicting the physicochemical properties of drug candidates, which in turn influence their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). scispace.commdpi.com Molecular stability and lipophilicity are key design parameters. Lipophilicity, commonly expressed as the calculated logarithm of the partition coefficient (cLogP), affects a molecule's solubility, permeability across biological membranes, and metabolic stability. mdpi.com

For this compound, computational tools can predict its cLogP value, topological polar surface area (TPSA), and adherence to drug-likeness rules such as Lipinski's rule of five. mdpi.com These predictions are vital in the early stages of drug design to identify potential liabilities and optimize the molecular structure for better bioavailability and pharmacokinetic properties. mdpi.com

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 208.28 g/mol | Adheres to Lipinski's rule (<500) |

| cLogP | 3.1 | Indicates good lipophilicity for membrane permeability |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Predicts good oral bioavailability |

| Hydrogen Bond Donors | 1 (from NH2) | Adheres to Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 (from N atoms) | Adheres to Lipinski's rule (≤10) |

Conformational Analysis and Dynamics Studies using Computational Methods

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. rsc.org Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to explore the potential energy surface of a molecule and identify its preferred geometries. rsc.org

For this compound, conformational analysis would focus on the orientation of the 3-methylpiperidine ring relative to the fluoroaniline plane and the puckering of the piperidine ring itself. Molecular Dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time, showing how it might adapt its conformation upon binding to a biological target. nih.gov These studies are essential for understanding the structural basis of molecular recognition. nih.gov

Mechanistic Investigations of Synthetic Pathways via Computational Modeling

Computational modeling can also be a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, chemists can elucidate reaction pathways and predict the feasibility of a particular synthetic route. nih.gov

For the synthesis of this compound, computational modeling could be used to study the mechanism of the nucleophilic aromatic substitution reaction between a difluorobenzene derivative and 3-methylpiperidine. These studies could help in optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yields and minimize byproducts. For example, DFT calculations could model the transition state of the key bond-forming step, providing a deeper understanding of the reaction kinetics and thermodynamics.

Pharmacological and Biological Research Context of 5 Fluoro 2 3 Methylpiperidin 1 Yl Aniline Analogues

Exploration as Ligands for Neurotransmitter Receptors and Transporters (In Vitro Studies)

The structural framework of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline analogues makes them suitable candidates for ligands that interact with various receptors and transporters within the central nervous system. In vitro studies have been crucial in determining the binding affinities and functional activities of these compounds at specific neurological targets.

The vesicular acetylcholine (B1216132) transporter (VAChT) is a critical component of cholinergic neurotransmission, responsible for loading acetylcholine into synaptic vesicles. nih.gov Compounds that bind to VAChT are valuable as research tools and as potential imaging agents for neurodegenerative diseases characterized by cholinergic deficits. nih.gov Research into heteroaromatic and aniline (B41778) derivatives of piperidines has sought to identify potent and selective ligands for VAChT. nih.gov

In one study, a series of new compounds were synthesized and their binding affinities for VAChT were evaluated. Several aniline derivatives demonstrated high affinity, with Ki values in the nanomolar range. These compounds were also tested for selectivity against σ1 and σ2 receptors, with many showing a high degree of specificity for VAChT. nih.gov The inclusion of a fluoro or methyl group provides a strategic position for the incorporation of PET radioisotopes like ¹¹C or ¹⁸F, highlighting their potential as diagnostic imaging agents. nih.gov

| Compound | VAChT Ki (nM) | Selectivity over σ Receptors (Fold) |

|---|---|---|

| 19a | 0.93 - 18 | 44 - 4400 |

| 19e | 0.93 - 18 | 44 - 4400 |

| 19g | 0.93 - 18 | 44 - 4400 |

| 19k | 0.93 - 18 | 44 - 4400 |

| 24a | 0.93 - 18 | 44 - 4400 |

| (-)-24b | 0.78 | 1200 |

The serotonin (B10506) 5-HT2A receptor is a key target for a wide array of medications used to treat central nervous system disorders. nih.gov It is the principal molecular target for classic hallucinogens and plays a significant role in regulating cognition and cortical function. nih.govresearchgate.net The study of ligands that interact with this receptor is extensive, with research focusing on structure-activity relationships to modulate agonist or antagonist properties. researchgate.net

While direct studies on this compound are limited in this context, research on related fluorinated analogues provides insight. For example, the introduction of fluorinated alkoxy substituents in certain phenethylamine (B48288) derivatives has been shown to generally increase binding affinities for both 5-HT2A and 5-HT2C receptors. researchgate.net Similarly, novel fluorinated tryptamine (B22526) analogues have been synthesized and evaluated, with some compounds demonstrating potent agonist properties at serotonin receptors. nih.gov The interaction between 5-HT2A and 5-HT2C receptors, which can form protein complexes, is also an area of active investigation, as this interaction may be behaviorally significant. plos.org

The dopamine (B1211576) D2 receptor (D₂R) is a well-established target in the treatment of central nervous system diseases, including schizophrenia and Parkinson's disease. nih.gov The development of novel D₂R ligands is a continuous effort aimed at discovering molecules with improved efficacy and fewer side effects compared to existing drugs. nih.gov

Research in this area includes the synthesis and evaluation of various chemical scaffolds for their D₂R binding affinity. Studies on compounds with arylpiperazine moieties connected to benzimidazole (B57391) or similar structures have shown high affinity for the D2 receptor. researchgate.net A combined approach using in silico modeling and in vitro validation is often employed to efficiently identify new D₂R ligands. nih.gov For instance, the characterization of 10 novel dopamine receptor ligands found that all showed moderate-to-low nanomolar affinities at D₂R and D3 receptors, often with a preference for D3R. semanticscholar.org The compound SLV313, which contains a fluorophenyl group, has been characterized as a full D₂R antagonist and a full 5-HT1A receptor agonist, possessing characteristics of an atypical antipsychotic. nih.gov

| Compound | D₂R pKi | D₃R pKi |

|---|---|---|

| 7a (2-methylene linker) | 6.98 | 6.74 |

| 7b (3-methylene linker) | 6.82 | 6.90 |

| 7d (5-methylene linker) | 7.87 | 7.51 |

| 7i | 7.14 | 8.42 |

The mu-opioid receptor (MOR) is the primary target for the most potent opioid analgesics, such as morphine and fentanyl. mdpi.comnih.gov However, the severe side effects associated with these drugs, including addiction and respiratory depression, drive the search for safer alternatives. mdpi.comcancer.gov

Research on related structures provides context for the potential of fluoro-aniline derivatives to interact with opioid receptors. For example, a series of aminothiazole-derived morphinans were found to have high affinity and selectivity for kappa and mu-opioid receptors, exhibiting mixed agonist/antagonist activity at the MOR. nih.gov The development of novel fluorinated MOR agonists is also an active area of research. Investigators have identified a compound named Fluornitrazene (FNZ), a derivative of Etonitazene, which shows potent pain-relieving effects with a lower incidence of adverse effects like respiratory depression in animal models compared to fentanyl. cancer.gov Such biased agonists, which preferentially activate certain intracellular signaling pathways over others, represent a promising strategy for developing safer pain medications. cancer.gov

Research in Anticancer Activity (In Vitro and Preclinical Models)

The potential of aniline derivatives in cancer therapy is an expanding field of research. Analogues related to this compound have been investigated for their ability to inhibit the growth of various cancer cell lines, with studies focusing on elucidating their mechanisms of action.

Numerous studies have demonstrated the antiproliferative activity of aniline derivatives against a panel of cancer cell lines. nih.gov A significant body of research has focused on fluoroquinolone (FQ) scaffolds that incorporate an aniline group. The lipophilicity and size of these molecules have been identified as important factors for their activity, presumably by facilitating passage across cancer cell membranes. waocp.org

In vitro screening of novel lipophilic FQs against various cancer cell lines, including those from breast, prostate, and leukemia, has identified compounds with potent antiproliferative effects, with IC₅₀ values in the micromolar and even nanomolar range. waocp.orgresearchgate.net For example, halogenated anilino-FQs have shown excellent activity against colorectal, breast, and pancreatic cancer cell lines. nih.gov The substitution pattern on the aniline ring is crucial for activity; for instance, 7-halogenated anilines were found to be essential for activity compared to derivatives lacking this feature. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis and the modulation of key proteins involved in cell proliferation and survival, such as caspase-3, p53, VEGF, PCNA, and Ki67. mdpi.com

| Compound Series | Cancer Cell Line | Activity (Representative IC₅₀) |

|---|---|---|

| NitroFQ (3e) | T47D (Breast) | <50 µM |

| NitroFQ (3e) | PC3 (Prostate) | <50 µM |

| Reduced FQ (4b) | T47D (Breast) | 14.91 µM |

| Reduced FQ (4b) | HCT116 (Colorectal) | 0.84 µM |

| Reduced FQ (4b) | HT29 (Colorectal) | 1.61 µM |

| Reduced FQ (4e) | K562 (Leukemia) | 0.005 µM |

| Reduced FQ (4f) | PANC-1 (Pancreatic) | 0.11 µM |

| Reduced FQ (4f) | MCF-7 (Breast) | 0.30 µM |

| TriazoloFQ (5a) | A375 (Melanoma) | <50 µM |

Induction of Apoptosis in Cancer Cells

Analogues containing piperidine (B6355638) and piperazine (B1678402) structures have been shown to be effective inducers of apoptosis, or programmed cell death, a key mechanism in anticancer therapy. The cytotoxic effects of these compounds are often correlated with the activation of apoptotic pathways.

For instance, novel piperidine derivatives that function as colchicine (B1669291) binding site inhibitors have been demonstrated to induce apoptosis in prostate cancer PC3 cells. nih.gov The induction of apoptosis by these types of compounds is often caspase-dependent. One study on a novel piperazine derivative found that it effectively inhibits cancer cell proliferation and triggers caspase-dependent apoptosis by interfering with multiple signaling pathways, including the PI3K-AKT, Src family kinases, and BCR-ABL signaling pathways. nih.govnih.gov Research on piperine (B192125), a natural alkaloid containing a piperidine moiety, and its derivatives has also highlighted their potential to induce apoptosis in various cancer cell lines, including breast cancer. nih.govrsc.org The mechanism for a novel piperine derivative, MHJ-LN, was found to be dependent on the activation of the MDM2-p53 pathway, which leads to cell cycle arrest and apoptosis. rsc.org

The general mechanism for compounds that inhibit tubulin polymerization is the disruption of microtubule dynamics, which leads to cell cycle arrest, primarily in the G2/M phase, and ultimately results in apoptotic cell death. This indicates that the pro-apoptotic activity of such compounds is often a direct consequence of their primary mechanism of action on the cellular cytoskeleton.

Tubulin Polymerization Inhibition and Colchicine Binding Site Targeting

A significant area of research for compounds analogous to this compound is their role as inhibitors of tubulin polymerization, a validated strategy in cancer therapy. researchgate.net Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can halt the proliferation of cancer cells.

Many of these inhibitors target the colchicine binding site on β-tubulin. mdpi.com Agents that bind to this site prevent the polymerization of tubulin into microtubules, leading to a destabilization of the microtubule network. Novel piperidine derivatives have been specifically identified as promising colchicine binding site inhibitors. nih.gov One such derivative, compound 17a , demonstrated potent anticancer activity against PC3 prostate cancer cells, with an IC50 value of 0.81 μM, and was shown to inhibit tubulin polymerization by binding at the colchicine site. nih.gov

Further research into 2-anilino triazolopyrimidines, another class of compounds with structural similarities, identified a p-toluidino derivative (3d ) as a potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM. This compound also strongly inhibited the binding of colchicine to tubulin, suggesting it acts on the same site. acs.org The antiproliferative activity of these compounds was found to be correlated with their ability to inhibit tubulin polymerization. acs.org

Table 1: Examples of Analogous Compounds and their Tubulin Polymerization Inhibition

| Compound | Class | Target Cells | Tubulin Polymerization IC50 | Reference |

| 17a | Piperidine derivative | - | Not Specified | nih.gov |

| 3d | 2-Anilino triazolopyrimidine | - | 0.45 µM | acs.org |

Investigations into Metabolic Regulation and Related Disorders (Preclinical Studies)

While the primary focus of research on compounds structurally related to this compound has been in oncology, the constituent chemical moieties, such as piperidine, have been investigated in the context of metabolic disorders. However, direct preclinical studies on analogues of this compound for metabolic regulation are not extensively reported in the available literature.

Modulation of Insulin (B600854) Release Mechanisms

There is limited direct evidence of this compound analogues modulating insulin release. However, broader research into different classes of piperidine-containing compounds has shown effects on pathways relevant to diabetes. For example, G-protein-coupled receptor 119 (GPR119) agonists, which can stimulate glucose-dependent insulin release, have been developed from pyrimidine (B1678525) derivatives containing a piperidine ring. researchgate.netsci-hub.se One such compound augmented insulin secretion in a diabetic animal model after oral administration. sci-hub.se It is important to note that these compounds are structurally distinct from the fluoro-aniline derivatives that are the focus of this article.

Regulation of Blood Glucose Levels

Application as Chemical Probes for Biological Pathway Elucidation

The use of small molecules as chemical probes is a powerful tool for dissecting biological pathways. These probes can be designed to interact with specific proteins, allowing for the study of their function in a cellular context.

Enzyme and Receptor Modulators

While there is a lack of specific reports on this compound analogues being developed as chemical probes, the structural components of these molecules are found in compounds designed for such purposes. For example, a quinazoline-based inhibitor containing a 2-(piperidin-1-yl) group was developed as an in vivo chemical probe for the lysine (B10760008) methyltransferases G9a and GLP. nih.gov Strategic fluorination has also been employed to improve the metabolic stability and pharmacokinetic properties of chemical probes targeting enzymes like CSNK2. nih.gov

Furthermore, piperidine and piperazine-based compounds have been identified as potent ligands for various receptors, including sigma receptors and the vesicular acetylcholine transporter. nih.govrsc.org Some of these have been developed with fluoro substitutions to allow for radiolabeling for use in Positron Emission Tomography (PET) imaging, a powerful in vivo pathway elucidation technique. nih.gov For instance, fluoro analogues of a colony-stimulating factor 1 receptor (CSF1R) inhibitor, which contains a piperidin-1-yl phenyl group, were developed as potential PET radioligands for imaging neuroinflammation. nih.gov These examples highlight the utility of the piperidine and fluoro-aniline moieties in the design of enzyme and receptor modulators for biological studies, suggesting a potential, though as yet unexplored, application for analogues of this compound.

Kinase Inhibitor Research (e.g., Ceritinib Intermediate Context)

This compound serves as a crucial building block in the synthesis of Ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor. mdpi.comresearchgate.net Ceritinib is a targeted cancer therapy approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). mdpi.comnih.gov The presence of the aniline moiety is central to the core structure of many kinase inhibitors, which function by competing with ATP for the binding site on the kinase enzyme, thereby inhibiting downstream signaling pathways that promote tumor growth and proliferation. nih.gov

Ceritinib's mechanism of action involves the potent and selective inhibition of ALK, a receptor tyrosine kinase. nih.gov In certain NSCLC patients, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, resulting in a constitutively active kinase that drives the malignant phenotype. nih.gov Ceritinib effectively inhibits the autophosphorylation of ALK and ALK-mediated phosphorylation of downstream signaling proteins like STAT3, thereby suppressing the proliferation of ALK-dependent cancer cells. nih.gov

The development of Ceritinib was a significant advancement, particularly for patients who had developed resistance to the first-generation ALK inhibitor, Crizotinib. nih.gov Research has demonstrated that Ceritinib has a high response rate in Crizotinib-resistant tumors. nih.gov

The table below summarizes the key pharmacological properties of Ceritinib, the development of which relies on intermediates like this compound.

| Feature | Description |

| Drug Name | Ceritinib (Zykadia™) |

| Drug Class | Anaplastic Lymphoma Kinase (ALK) Inhibitor |

| Mechanism of Action | Selective and potent inhibitor of ALK, preventing autophosphorylation and downstream signaling. |

| Therapeutic Indication | ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly in patients who have progressed on or are intolerant to Crizotinib. nih.gov |

| Significance | Overcomes resistance to first-generation ALK inhibitors. |

Studies on Trypanosoma cruzi Activity (Contextual Research on Related Structures)

Nitroaromatic compounds, including nitroanilines and various nitroheterocycles, have been a cornerstone of research into anti-trypanosomal agents. nih.govnih.gov The activity of many of these compounds is predicated on the reduction of the nitro group by parasitic nitroreductases, leading to the formation of toxic radical species that induce oxidative stress and damage parasitic cells. mdpi.com For example, o-nitroanilines have been identified as major metabolites of anti-Trypanosoma cruzi 5-phenylethenylbenzofuroxans, formed through reductive processes within the parasite. nih.gov

Furthermore, various heterocyclic compounds containing piperidine moieties have been investigated for their activity against Trypanosoma cruzi. A study on 4-azaindole-2-piperidine derivatives, identified from a "Chagas box" of compounds with potential anti-parasitic activity, explored their structure-activity relationship. nih.gov Although this particular series did not yield a clinical candidate, it highlights the interest in piperidine-containing scaffolds for anti-Chagas drug discovery. usp.br

The table below presents examples of compound classes with structural relevance to this compound that have been investigated for their anti-Trypanosoma cruzi activity.

| Compound Class | Mechanism of Action/Rationale | Research Findings |

| Nitroanilines | Potential for reductive activation by parasitic nitroreductases, leading to cytotoxic effects. nih.gov | Identified as metabolites of more complex anti-trypanosomal agents, indicating the in-parasite formation of these active moieties. nih.gov |

| Nitroheterocycles (e.g., Nitropyrroles) | Known anti-trypanosomatid potential, with existing drugs like benznidazole (B1666585) and nifurtimox (B1683997) belonging to this class. nih.gov | Novel 1-substituted 2-nitropyrrole compounds have been synthesized and evaluated, with some showing activity against the intracellular amastigote form of T. cruzi. nih.gov |

| Piperidine Derivatives | Scaffolds for designing compounds that can interact with various parasitic targets. | A series of 4-azaindole-2-piperidine derivatives showed moderate activity against T. cruzi, demonstrating the potential of this structural motif. nih.gov |

Analytical and Spectroscopic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the fluoroaniline (B8554772) ring, the protons of the methyl group on the piperidine (B6355638) ring, and the various methylene (B1212753) and methine protons of the piperidine ring itself. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would allow for the precise assignment of each hydrogen atom in the structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a series of singlets, each corresponding to a unique carbon atom. The chemical shifts of these signals would be indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom). For instance, the carbon atom attached to the fluorine would exhibit a characteristic large one-bond C-F coupling constant.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal for the single fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with neighboring aromatic protons, providing additional structural confirmation.

While specific spectral data for this compound is not widely published in publicly accessible literature, a hypothetical representation of expected NMR data is presented below.

| ¹H NMR (Hypothetical Data) | |

| Chemical Shift (δ) ppm | Multiplicity & Integration |

| 7.0 - 6.5 | m, 3H (Aromatic protons) |

| 3.5 - 2.8 | m, 3H (Piperidine protons adjacent to N) |

| 2.0 - 1.5 | m, 5H (Other piperidine protons) |

| 0.9 | d, 3H (Methyl protons) |

| ¹³C NMR (Hypothetical Data) | |

| Chemical Shift (δ) ppm | Assignment |

| 160 - 150 (d, ¹JCF ≈ 240 Hz) | C-F |

| 145 - 110 | Aromatic carbons |

| 60 - 45 | Piperidine carbons adjacent to N |

| 35 - 20 | Other piperidine carbons |

| ~15 | Methyl carbon |

| ¹⁹F NMR (Hypothetical Data) | |

| Chemical Shift (δ) ppm | Multiplicity |

| -110 to -130 | m |

Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Purity and Identity Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, a high-resolution mass spectrum would provide the accurate mass of the molecular ion, which can be used to confirm its elemental composition.

When coupled with a separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC), it becomes UHPLC-MS, a highly sensitive and specific method for purity and identity confirmation. The UHPLC system separates the compound from any impurities, and the mass spectrometer provides mass information for each separated component. This is crucial for determining the purity of a research compound, as even small amounts of impurities can significantly affect the results of biological assays.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the piperidine ring or loss of the methyl group, providing further evidence for the proposed structure.

| Mass Spectrometry (Hypothetical Data) | |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected [M+H]⁺ (m/z) | 209.1403 |

| Key Fragmentation Ions (m/z) | Corresponding to loss of methyl, and fragments of the piperidine ring. |

Radiochemical Purity and Specific Activity Determination for Labeled Analogues

In certain research applications, particularly in the fields of pharmacology and medical imaging (e.g., Positron Emission Tomography or PET), analogues of this compound may be synthesized with a radioactive isotope, such as ¹⁸F. In such cases, it is critical to determine the radiochemical purity and specific activity of the labeled compound.

Radiochemical purity is the proportion of the total radioactivity in a sample that is present in the desired chemical form. This is typically assessed using radio-HPLC or radio-TLC (Thin Layer Chromatography), where the radioactivity of the separated components is measured.

Specific activity is the amount of radioactivity per unit mass of the compound, usually expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol). High specific activity is often desirable to minimize the administered mass of the compound while achieving a sufficient signal for detection. This is determined by measuring the total radioactivity in a sample and quantifying the mass of the compound using a calibrated analytical technique like HPLC with UV detection.

Optical Rotation Measurements for Chiral Purity Assessment

The 3-methylpiperidine (B147322) moiety in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers (R and S forms). These enantiomers are non-superimposable mirror images and can have different biological activities. Therefore, if the compound is intended for stereospecific applications, it is essential to assess its chiral purity.

Optical rotation is a property of chiral molecules to rotate the plane of polarized light. A polarimeter is used to measure the angle of this rotation. A pure enantiomer will rotate light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while a racemic mixture (a 50:50 mixture of both enantiomers) will have a net rotation of zero.

While optical rotation can confirm the presence of a single enantiomer in excess, it is often not sufficient to determine the exact enantiomeric excess (e.e.). For a more accurate quantification of chiral purity, chiral HPLC is the method of choice. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of their relative proportions.

| Chiral Purity Assessment (Hypothetical Data) | |

| Technique | Chiral HPLC |

| Result | Baseline separation of R and S enantiomers |

| Enantiomeric Excess (e.e.) | >99% (for a chirally pure sample) |

| Optical Rotation | [α]D = +X° or -X° (c = concentration, solvent) |

Future Directions and Research Outlook

Development of Novel Synthetic Methodologies for Increased Efficiency and Sustainability

While 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline is available as a research chemical, future efforts will likely focus on optimizing its synthesis to be more efficient, cost-effective, and environmentally sustainable. Current synthetic routes often rely on classical nucleophilic aromatic substitution or multi-step sequences. The development of novel methodologies could significantly impact its accessibility for broader research applications.

Key areas for methodological improvement include:

Catalytic C-N Cross-Coupling: Exploring advanced palladium, copper, or nickel-catalyzed Buchwald-Hartwig amination reactions could provide a more direct and high-yielding route. Research would focus on developing catalyst systems (ligands, metal precursors) that are effective for coupling 1,4-difluoro-2-nitrobenzene or related precursors with 3-methylpiperidine (B147322), followed by reduction of the nitro group.

Flow Chemistry Processes: Transitioning the synthesis from batch to continuous flow processing could enhance reaction control, improve safety, and allow for easier scalability. A flow-based approach could streamline the multi-step process, minimizing intermediate purification steps and reducing solvent waste.

Biocatalysis: Investigating the use of enzymes, such as transaminases or engineered cytochrome P450s, could offer a highly selective and green alternative for key synthetic steps, particularly for establishing the stereochemistry of the 3-methylpiperidine ring if enantiopurity is desired.

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Advanced C-N Coupling | High yields, broad substrate scope, direct bond formation. | Catalyst cost and sensitivity, ligand optimization, removal of metal residues. |

| Continuous Flow Synthesis | Enhanced safety, improved scalability, reduced waste, process automation. | High initial setup cost, potential for channel clogging, re-optimization of reaction conditions. |

| Biocatalytic Routes | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability and availability, limited substrate scope, cost of cofactors. |

Systematic Exploration of SAR for Enhanced Selectivity and Potency

The true potential of this compound lies in its use as a scaffold for developing new biologically active agents. A systematic exploration of its Structure-Activity Relationships (SAR) is a critical future direction. This involves synthesizing a library of analogues to probe how modifications at different positions of the molecule affect its interaction with biological targets. The inclusion of fluorine is particularly noteworthy, as it can enhance metabolic stability and binding affinity. nih.gov

Prospective SAR studies would investigate modifications at three key positions:

The Aniline (B41778) Ring: Introducing additional substituents (e.g., chloro, methyl, methoxy (B1213986) groups) or altering the position of the fluorine atom could modulate the electronic properties and lipophilicity of the molecule.

The Piperidine (B6355638) Ring: Varying the size and position of the alkyl substituent (e.g., changing from methyl to ethyl, or moving the methyl group to the 2- or 4-position) would probe the steric requirements of the binding pocket.

The Aniline Amino Group: Acylation, sulfonylation, or alkylation of the primary amine would generate a wide array of derivatives, converting the scaffold into a diverse set of functional compounds for screening.

Table 2: Proposed Analogue Library for SAR Exploration

| Modification Site | R Group Variation | Rationale |

|---|---|---|

| Aniline Ring (Position 4) | -H, -Cl, -CH₃, -OCH₃ | Modulate electronics and lipophilicity. |

| Piperidine Ring | 2-methyl, 4-methyl, 3-ethyl | Investigate steric tolerance and chiral effects. |

| Aniline Nitrogen | -COCH₃, -SO₂CH₃, -CH₂Ph | Explore diverse chemical functionalities and interactions. |

Integration of Advanced Computational Techniques in Drug Design

To rationalize SAR data and accelerate the discovery process, the integration of advanced computational techniques is essential. nih.gov In silico methods can predict the properties of designed molecules before their synthesis, saving significant time and resources.

Future computational research on this scaffold would include:

Molecular Docking: If a biological target is identified, docking studies can predict the binding poses of various analogues within the target's active site, helping to explain observed SAR and guide the design of more potent compounds.

ADME/Tox Prediction: Computational models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of virtual compounds. nih.gov This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic properties or toxicity issues.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is available for a series of analogues, QSAR models can be built to correlate specific physicochemical properties with biological activity, enabling the prediction of potency for newly designed compounds.

Investigation of this compound as a Versatile Synthetic Intermediate

Beyond its direct use in drug discovery programs, this compound is a valuable building block for the synthesis of more complex chemical structures. bldpharm.com Its bifunctional nature—a nucleophilic aniline and a substituted aromatic ring—makes it a versatile intermediate for creating diverse molecular architectures.

Future research could explore its utility in reactions such as:

Heterocycle Formation: The aniline moiety can serve as a precursor for the construction of various heterocyclic systems, such as quinolines, quinazolines, or benzimidazoles, which are privileged structures in medicinal chemistry. mdpi.com

Amide Coupling: The primary amine is readily available for coupling with a wide range of carboxylic acids to generate extensive amide libraries for high-throughput screening.

Diazotization Reactions: The aniline group can be converted to a diazonium salt, which can then be used in Sandmeyer or Suzuki coupling reactions to introduce a variety of substituents onto the aromatic ring.

Expanding Therapeutic Applications through Derivative Synthesis and Biological Screening

The structural motifs present in this compound are found in compounds with a wide range of biological activities, including antiviral, anticancer, and central nervous system applications. nih.govresearchgate.netontosight.ai A logical future direction is to synthesize a diverse library of derivatives and screen them against a broad panel of biological targets to uncover new therapeutic potential.

Potential therapeutic areas for exploration include:

Kinase Inhibition: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the ATP-binding pocket. mdpi.com

GPCR Modulation: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), suggesting potential applications in neurology or metabolic diseases.

Ion Channel Blockade: Substituted anilines and piperidines are known to interact with various ion channels, indicating possible utility in treating cardiovascular or neurological disorders.

By systematically synthesizing and screening derivatives, new lead compounds could be identified, opening up entirely new avenues of research and potential therapeutic development based on this promising chemical scaffold.

Q & A

Q. What synthetic routes are recommended for 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline, and what are their critical optimization parameters?

A common approach involves palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between 2-bromo-5-fluoroaniline and a boronic acid derivative (e.g., furan-2-ylboronic acid) can yield intermediates like 5-fluoro-2-(furan-2-yl)aniline, which can be further functionalized. Key parameters include:

- Catalyst selection: PdCl₂(PPh₃)₂ is effective for aryl-aryl coupling .

- Solvent system: DMF/water mixtures improve reaction homogeneity and efficiency .

- Temperature: Reflux conditions (typically 80–100°C) enhance reaction rates .

- Purification: Flash column chromatography (hexane/ethyl acetate gradients) achieves >95% purity .

Yields for analogous reactions range from 76% to 87% .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent effects. For example, aromatic protons appear as multiplets (δ 6.4–7.2 ppm), and the piperidinyl group shows characteristic methyl resonances (δ 1.0–1.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and degradation products .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₆FN₂: theoretical 208.13 g/mol) .

Q. How should stability and storage conditions be optimized for this compound?

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation or hydrolysis. Piperidinyl groups are sensitive to moisture, requiring desiccants like silica gel .

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) assess shelf life. Monitor via HPLC for byproducts like quinone imines .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3-methylpiperidinyl substituent in cross-coupling reactions?

The 3-methylpiperidinyl group introduces steric hindrance, which can slow nucleophilic substitution but stabilize transition states via electron-donating effects. Computational studies (DFT) suggest:

- Steric Effects : The methyl group at C3 reduces accessibility to the nitrogen lone pair, lowering reactivity in SNAr reactions .

- Electronic Effects : Hyperconjugation from the piperidine ring increases electron density at the aniline nitrogen, enhancing electrophilic substitution at the ortho position .

Experimental validation involves comparing reaction rates with analogs (e.g., 4-methylpiperidinyl derivatives) .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Conflicting reports may arise from polymorphic forms or impurities. A systematic approach includes:

- Solubility Screening : Use a shake-flask method in solvents (e.g., water, ethanol, DCM) at 25°C. For example, water solubility <0.1 mg/mL (hydrophobic piperidinyl group) vs. ethanol solubility >50 mg/mL .

- Thermodynamic Analysis : Determine Gibbs free energy (ΔG) of dissolution via van’t Hoff plots to distinguish kinetic vs. equilibrium solubility .

Q. What experimental designs are effective for studying environmental degradation pathways?

- Photocatalytic Degradation : Use MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar radiation. Box-Behnken designs optimize variables (pH, catalyst load, irradiation time), achieving >90% degradation in 120 minutes .

- Soil Migration Studies : Column experiments with varying pumping speeds (0.5–2.0 mL/min) model vertical transport. Aniline derivatives show higher adsorption in organic-rich soils (Kd = 1.2–3.5 L/kg) .

Q. How does the fluorine substituent influence biological activity in target identification?

Fluorine enhances metabolic stability and bioavailability by:

- Electron-Withdrawing Effects : Polarizing the aniline ring, improving binding to hydrophobic enzyme pockets (e.g., RAD51 inhibitors) .

- Hydrogen Bonding : Fluorine acts as a weak H-bond acceptor, as seen in radioligand assays with IC₅₀ values <10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.